molecular formula C17H16FN5O2 B2962418 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide CAS No. 1005303-28-5

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide

Cat. No.: B2962418
CAS No.: 1005303-28-5
M. Wt: 341.346
InChI Key: PWDXPLUGYLCSPO-UHFFFAOYSA-N
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Description

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide is a synthetic compound featuring a 1,2,3,4-tetrazole core substituted with a 4-ethoxyphenyl group at the 1-position and a methyl-linked 2-fluorobenzamide moiety at the 5-position. This structural motif is reminiscent of bioactive molecules in medicinal and agrochemical research, particularly those targeting enzymes like histone deacetylases (HDACs) or serving as pesticidal agents .

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-13-9-7-12(8-10-13)23-16(20-21-22-23)11-19-17(24)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDXPLUGYLCSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting 4-ethoxyphenylhydrazine with sodium azide under acidic conditions. The resulting tetrazole is then coupled with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Based Analogues

BE46506 (N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide)

  • Substituents : Chlorophenyl (electron-withdrawing) at the tetrazole 1-position and 4-methylbenzamide.
  • Molecular Weight : 327.77 g/mol .
  • The 4-methylbenzamide lacks the electron-withdrawing fluorine, which may reduce polar interactions in target binding.

II-6h (HDAC Inhibitor)

  • Structure : 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide .
  • Key Differences : The cyclohexyl group increases hydrophobicity, while the hydroxamate moiety confers HDAC inhibitory activity. The target compound’s 2-fluorobenzamide may lack direct chelating capacity for zinc in HDAC active sites, suggesting divergent applications.
Ethoxyphenyl-Containing Compounds

Flufenprox

  • Structure: 1-(4-chlorophenoxy)-3-((2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy)methyl)benzene .
  • Use : Pyrethroid-like pesticide.
  • Comparison : Both compounds share ethoxyphenyl groups, but flufenprox lacks a tetrazole core. The trifluoropropoxy chain in flufenprox enhances insecticidal activity via increased volatility, whereas the target compound’s tetrazole may improve metabolic stability.
Fluorinated Benzamide Derivatives

BE46468 (N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide)

  • Structure : Fluorobenzohydrazide linked to a dihydropyridine .
  • Key Differences : The hydrazide group enables hydrogen bonding, while the target compound’s tetrazole-methyl linkage may prioritize steric complementarity over hydrogen bonding.

Structural and Functional Analysis

Physicochemical Properties
  • Lipophilicity : The ethoxyphenyl group in the target compound (logP ≈ 3.5, estimated) increases lipophilicity compared to BE46506 (logP ≈ 2.8) , favoring passive diffusion.
  • Metabolic Stability : Tetrazoles resist oxidative metabolism better than triazoles, as seen in pesticidal triazole derivatives (e.g., bromuconazole, ) .

Data Tables

Table 1. Comparative Analysis of Tetrazole Derivatives
Compound Name Tetrazole Substituent Benzamide Substituent Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-ethoxyphenyl 2-fluoro 492.6 Potential HDAC/pesticide
BE46506 4-chlorophenyl 4-methyl 327.77 Undisclosed
II-6h (HDAC Inhibitor) 1-cyclohexyl 2-methylphenyl ~500 (estimated) HDAC inhibition
Table 2. Fluorobenzamide Analogues
Compound Name Fluorine Position Core Structure Application Reference
Target Compound 2-fluoro Tetrazole-benzamide Research compound
5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide 5-fluoro Benzofuran-oxadiazole Agrochemical candidate

Biological Activity

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a tetrazole ring , an ethoxyphenyl group , and a fluorobenzamide moiety . The presence of these functional groups is critical for its pharmacological properties. The tetrazole ring is known to enhance biological activity through various mechanisms, including acting as a bioisostere for carboxylic acids and facilitating hydrogen bonding in enzyme interactions.

1. Antioxidant Activity

Research indicates that compounds containing tetrazole rings exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of the tetrazole moiety to scavenge free radicals, thereby protecting cells from oxidative stress.

2. Enzyme Inhibition

This compound has been evaluated as a potential inhibitor of various enzymes. Notably:

  • Xanthine Oxidase Inhibition : Similar tetrazole derivatives have shown promising results in inhibiting xanthine oxidase (XO), an enzyme involved in uric acid production. The IC50 values for related compounds suggest potential efficacy in gout treatment .

3. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Tetrazole Ring : This can be achieved through cycloaddition reactions involving azides and nitriles.
  • Introduction of Functional Groups : The ethoxyphenyl and fluorobenzamide groups are introduced via electrophilic aromatic substitution and nucleophilic substitution reactions respectively.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Tetrazole Moiety : Modifications on the tetrazole ring can significantly influence enzyme binding affinity.
  • Ethoxy Group : The presence of the ethoxy group appears to enhance lipophilicity, aiding in membrane permeability.

Comparison with Related Compounds

Compound NameStructureBiological Activity
N-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}-2-fluorobenzamideStructureModerate XO inhibitor
N-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]methyl}-2-fluorobenzamideStructureAntimicrobial activity

Case Study 1: Xanthine Oxidase Inhibition

A study focused on derivatives of tetrazole compounds demonstrated that modifications at the phenyl ring significantly impacted XO inhibition potency. The most potent derivative exhibited an IC50 value close to that of established inhibitors .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for many traditional antibiotics.

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